N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
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Overview
Description
N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a diphenylpropyl group and a dihydropyrimidinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions to form the dihydropyrimidinone ring.
Introduction of the Diphenylpropyl Group: The diphenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Acylation: The final step involves the acylation of the dihydropyrimidinone with an appropriate acylating agent to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide: can be compared with other dihydropyrimidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its diphenylpropyl group and dihydropyrimidinone core make it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c31-26(19-30-20-29-25(18-27(30)32)23-14-8-3-9-15-23)28-17-16-24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,18,20,24H,16-17,19H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTSIBBAFBSIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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